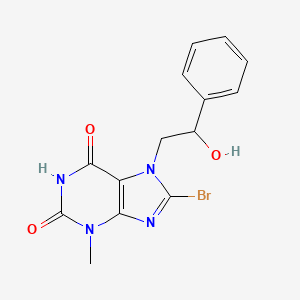

8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

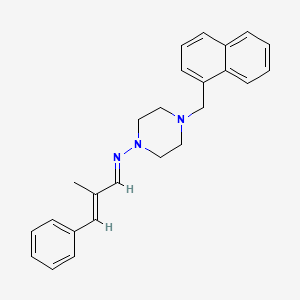

The compound “8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a synthetic derivative of xanthine . It has a molecular formula of C14H13BrN4O3 and a molecular weight of 365.187 . The compound is available from suppliers such as ChemBridge Corporation and INTERBIOSCREEN DOO BAR .

Synthesis Analysis

The synthesis of this compound involves the interaction of 8-bromotheophylline with styrene oxide in a propanol-1 environment . This reaction results in the formation of 8-bromo-7-(2-hydroxy-2-phenylethyl)theophylline . Further heating with primary amines of various structures or piperazine derivatives in an aqueous dioxane or propanol-1 medium leads to the replacement of the bromine atom at the 8-position, forming the corresponding 8-amino derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: Cn1c2nc(Br)n(CC(O)c3ccccc3)c2c(=O)[nH]c1=O . The InChI representation is: InChI=1/C14H13BrN4O3/c1-18-11-10(12(21)17-14(18)22)19(13(15)16-11)7-9(20)8-5-3-2-4-6-8/h2-6,9,20H,7H2,1H3,(H,17,21,22) .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is the interaction of 8-bromotheophylline with styrene oxide, followed by heating with primary amines or piperazine derivatives . This leads to the replacement of the bromine atom at the 8-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 365.187 . The solubility of this compound in DMSO is unknown . The melting point and other physical properties are not mentioned in the retrieved sources.Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

The compound 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, and its derivatives are explored for various reactions and synthetic applications in organic chemistry. For example, the unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) led to unexpected products, which highlights the complex reactivity of bromo-substituted purine derivatives (Khaliullin & Shabalina, 2020).

Biological Properties

The synthesis and evaluation of the biological properties of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, which include the subject compound, have shown promising antimicrobial and antifungal activities. Specifically, derivatives of this compound have exhibited significant activity against Staphylococcus aureus and Candida albicans, surpassing that of reference drugs like ampicillin and nistatin (Romanenko et al., 2016).

Structural Analysis

The study of bromophenols coupled with nucleoside bases, including brominated purine derivatives similar to the subject compound, provides insight into the potential of such compounds in drug development and biochemical research. The isolation and structural determination of these compounds from natural sources like the red alga Rhodomela confervoides underline the diversity and complexity of brominated organic compounds in nature (Ma et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O3/c1-18-11-10(12(21)17-14(18)22)19(13(15)16-11)7-9(20)8-5-3-2-4-6-8/h2-6,9,20H,7H2,1H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOVLPOLHYOJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)

![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)

![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)

![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)

![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)